molecular formula C6H14O4S B1456580 3-Buten-1-ol, 3-methyl-, methanesulfonate CAS No. 80352-66-5

3-Buten-1-ol, 3-methyl-, methanesulfonate

Cat. No.: B1456580
CAS No.: 80352-66-5
M. Wt: 182.24 g/mol
InChI Key: WLNVESKREVNYOC-UHFFFAOYSA-N
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Description

3-Buten-1-ol, 3-methyl-, methanesulfonate is an organic compound with the molecular formula C6H12O3S. It is a derivative of 3-methyl-3-buten-1-ol, where the hydroxyl group is replaced by a methanesulfonate group. This compound is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology .

Safety and Hazards

The safety data sheet suggests using personal protective equipment, avoiding breathing vapours, mist or gas, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and being aware of vapours accumulating to form explosive concentrations .

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Buten-1-ol, 3-methyl-, methanesulfonate can be synthesized through the reaction of 3-methyl-3-buten-1-ol with methanesulfonyl chloride in the presence of a base such as pyridine. The reaction typically occurs at room temperature and yields the desired product after purification .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

3-Buten-1-ol, 3-methyl-, methanesulfonate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Halides, ethers, and other substituted derivatives.

    Oxidation Reactions: Aldehydes, ketones, and carboxylic acids.

    Reduction Reactions: Alcohols and alkanes.

Scientific Research Applications

3-Buten-1-ol, 3-methyl-, methanesulfonate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Buten-1-ol, 3-methyl-, methanesulfonate involves its interaction with nucleophiles and electrophiles. The methanesulfonate group is a good leaving group, making the compound reactive in substitution reactions. The molecular targets and pathways involved depend on the specific reactions and applications being studied .

Comparison with Similar Compounds

Properties

IUPAC Name

methanesulfonic acid;3-methylbut-3-en-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10O.CH4O3S/c1-5(2)3-4-6;1-5(2,3)4/h6H,1,3-4H2,2H3;1H3,(H,2,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLNVESKREVNYOC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)CCO.CS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40840386
Record name Methanesulfonic acid--3-methylbut-3-en-1-ol (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40840386
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

80352-66-5
Record name Methanesulfonic acid--3-methylbut-3-en-1-ol (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40840386
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Buten-1-ol, 3-methyl-, methanesulfonate
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3-Buten-1-ol, 3-methyl-, methanesulfonate
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3-Buten-1-ol, 3-methyl-, methanesulfonate
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